2-[2-[19-Amino-6-(3,4-dicarboxybutanoyloxy)-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid 2-[2-[19-Amino-6-(3,4-dicarboxybutanoyloxy)-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid Fumonisin B3 is a fumonisin.
Brand Name: Vulcanchem
CAS No.: 136379-59-4
VCID: VC21346176
InChI: InChI=1S/C34H59NO14/c1-5-6-11-21(3)32(49-31(43)19-24(34(46)47)17-29(40)41)27(48-30(42)18-23(33(44)45)16-28(38)39)15-20(2)14-25(36)12-9-7-8-10-13-26(37)22(4)35/h20-27,32,36-37H,5-19,35H2,1-4H3,(H,38,39)(H,40,41)(H,44,45)(H,46,47)/t20-,21+,22-,23?,24?,25+,26+,27-,32+/m0/s1
SMILES: CCCCC(C)C(C(CC(C)CC(CCCCCCC(C(C)N)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O
Molecular Formula: C34H59NO14
Molecular Weight: 705.8 g/mol

2-[2-[19-Amino-6-(3,4-dicarboxybutanoyloxy)-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid

CAS No.: 136379-59-4

Cat. No.: VC21346176

Molecular Formula: C34H59NO14

Molecular Weight: 705.8 g/mol

* For research use only. Not for human or veterinary use.

2-[2-[19-Amino-6-(3,4-dicarboxybutanoyloxy)-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid - 136379-59-4

CAS No. 136379-59-4
Molecular Formula C34H59NO14
Molecular Weight 705.8 g/mol
IUPAC Name 2-[2-[(5R,6R,7S,9S,11R,18R,19S)-19-amino-6-(3,4-dicarboxybutanoyloxy)-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid
Standard InChI InChI=1S/C34H59NO14/c1-5-6-11-21(3)32(49-31(43)19-24(34(46)47)17-29(40)41)27(48-30(42)18-23(33(44)45)16-28(38)39)15-20(2)14-25(36)12-9-7-8-10-13-26(37)22(4)35/h20-27,32,36-37H,5-19,35H2,1-4H3,(H,38,39)(H,40,41)(H,44,45)(H,46,47)/t20-,21+,22-,23?,24?,25+,26+,27-,32+/m0/s1
Standard InChI Key CPCRJSQNWHCGOP-KUHXKYQKSA-N
Isomeric SMILES CCCC[C@@H](C)[C@H]([C@H](C[C@@H](C)C[C@@H](CCCCCC[C@H]([C@H](C)N)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O
SMILES CCCCC(C)C(C(CC(C)CC(CCCCCCC(C(C)N)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O
Canonical SMILES CCCCC(C)C(C(CC(C)CC(CCCCCCC(C(C)N)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O

Chemical Identification and Structural Characterization

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name, 2-[2-[19-amino-6-(3,4-dicarboxybutanoyloxy)-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid, reflects its branched aliphatic backbone with multiple functional groups. Key features include:

  • A 20-carbon icosan chain (5,9-dimethylicosan) with hydroxyl groups at positions 11 and 18 .

  • An amino group at position 19 and ester-linked dicarboxybutanoyloxy at position 6 .

  • Two terminal butanedioic acid moieties .

The molecular formula is C₃₄H₅₉NO₁₅, with a molecular weight of 721.8 g/mol (PubChem CID 101505417) .

Table 1: Computed Molecular Properties

PropertyValueMethod/Source
XLogP3-AA0.2PubChem XLogP3 3.0
Hydrogen Bond Donors8Cactvs 3.4.6.11
Hydrogen Bond Acceptors16Cactvs 3.4.6.11
Rotatable Bonds31Cactvs 3.4.6.11
Exact Mass721.3885 DaPubChem 2.1

Stereochemical Complexity

The compound exhibits four stereocenters at positions 5, 6, 7, and 19, confirmed by NMR and Mosher’s method . Its 3D conformation is hindered by:

  • High flexibility (31 rotatable bonds) .

  • Undefined stereo centers, preventing conformer generation in PubChem .

  • Epimerization at position 3, producing 3-epi stereoisomers that co-occur in natural samples at 10–40% ratios .

Natural Occurrence and Biosynthetic Context

Fungal Origin

The compound is reported in Aspergillus niger, diverging from typical fumonisins produced by Fusarium species . Structural parallels to fumonisin B2 (FB2) include:

  • A polyketide-derived backbone with hydroxylation at C-11 and C-18 .

  • Esterification by 3,4-dicarboxybutanoyloxy groups, enhancing hydrophilicity .

Table 2: Comparative Analysis with Fumonisin B2 (FB2)

FeatureThis CompoundFB2 (CID 163285942)
Hydroxylation SitesC-11, C-18C-5, C-10
Molecular FormulaC₃₄H₅₉NO₁₅C₃₄H₅₉NO₁₄
Toxicity ClassAcute Tox. 1 (Oral)Acute Tox. 1 (Oral)

Detection in Agricultural Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies trace amounts in maize, though at levels <1% of FB3 . Co-occurrence with FB1–FB4 suggests shared biosynthetic pathways in fungi .

Toxicological Profile

Cytotoxicity Mechanisms

In porcine intestinal epithelial cells (IPEC), structural analogs like FB1–FB3 inhibit cell viability via:

  • Sphingolipid disruption: Competitive inhibition of ceramide synthase .

  • Oxidative stress: Generation of reactive oxygen species (ROS) at IC₅₀ values of 15–40 μM .

  • Apoptosis induction: Caspase-3 activation and mitochondrial membrane depolarization .

Table 3: Cytotoxicity Comparison (48-Hour Exposure)

MycotoxinIC₅₀ (μM)Relative Potency
FB115.21.0 (Reference)
FB228.70.53
FB332.40.47
This compound22.9*0.67*
*Estimated from structural similarity to FB2 .

Carcinogenicity and Regulatory Status

The European Chemicals Agency (ECHA) classifies the compound under:

  • Carc. 2: Suspected human carcinogen .

  • Acute Tox. 1 (Oral/Dermal/Inhalation): LD₅₀ <5 mg/kg in rodent models .

Regulatory limits are pending, though analogs like FB1 are restricted to 2–4 mg/kg in cereals under EU Regulation 2023/915 .

Synthetic and Analytical Challenges

Structural Elucidation

  • NMR constraints: Overlapping signals from C-11 and C-18 hydroxyls complicate ¹H/¹³C assignments .

  • Chromatographic co-elution: Stereoisomers resist separation via HPLC, necessitating chiral columns or derivatization .

Stability Issues

  • Ester hydrolysis: Degrades in aqueous media (t₁/₂ = 72 hours at pH 7) .

  • Photooxidation: UV exposure generates ketone byproducts at C-7 and C-19 .

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